Ethyl dihydrogen phosphate

Description

Ethyl dihydrogen phosphate is a natural product found in Agave americana with data available.

Ethylphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

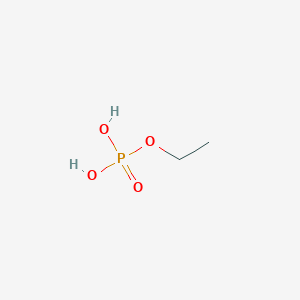

Structure

3D Structure

Properties

IUPAC Name |

ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70862718 | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1623-14-9, 67874-00-4, 78-40-0 | |

| Record name | Monoethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-56.4 °C | |

| Record name | Ethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Dihydrogen Phosphate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, is a molecule of significant interest in both chemical and biological research. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its emerging role as a phosphoantigen in immunology. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a discussion of its potential applications in drug development. This document aims to serve as a critical resource for researchers and professionals working with or interested in the multifaceted nature of ethyl dihydrogen phosphate.

Chemical Structure and Identification

Ethyl dihydrogen phosphate (IUPAC name: ethyl dihydrogen phosphate) is the monoester of ethanol (B145695) and phosphoric acid.[1] Its fundamental structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to an ethoxy group (-OCH2CH3) and two hydroxyl groups (-OH).

Table 1: Chemical Identifiers for Ethyl Dihydrogen Phosphate

| Identifier | Value |

| CAS Number | 1623-14-9[2] |

| Molecular Formula | C2H7O4P[2] |

| Molecular Weight | 126.05 g/mol [2] |

| Canonical SMILES | CCOP(=O)(O)O[1] |

| InChI | InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)[1] |

| InChIKey | ZJXZSIYSNXKHEA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of ethyl dihydrogen phosphate are crucial for its handling, formulation, and biological activity. It is a colorless to pale yellow liquid or a low-melting solid, soluble in water.[3]

Table 2: Physicochemical Properties of Ethyl Dihydrogen Phosphate

| Property | Value | Reference |

| Melting Point | 42 °C | [2][4] |

| Boiling Point | 252.4 ± 23.0 °C (Predicted) | [2][4] |

| Density | 1.430 g/cm³ | [2][4] |

| pKa | 1.91 ± 0.10 (Predicted) | [5] |

| Water Solubility | Miscible | [5] |

| LogP | -1.2 | [1] |

| Vapor Pressure | 0.00607 mmHg at 25°C | [2] |

| Refractive Index | 1.4270 | [2][4] |

Synthesis and Purification

The synthesis of ethyl dihydrogen phosphate can be achieved through several methods, primarily involving the phosphorylation of ethanol.

Synthesis via Reaction with Phosphorus Pentoxide

A common method for preparing monoalkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide (P₂O₅).[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (1 molar equivalent) in a "heel" of previously synthesized ethyl dihydrogen phosphate. The heel serves to moderate the reaction.

-

Addition of Ethanol: Slowly add absolute ethanol (3 molar equivalents) dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 60-70°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 70°C for 2-3 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Hydrolysis: Cool the reaction mixture to room temperature and slowly add water to hydrolyze any remaining P₂O₅ and pyrophosphates.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., sodium or cyclohexylammonium salt) followed by recrystallization.

Synthesis using Polyphosphoric Acid

Polyphosphoric acid (PPA) can also be used as a phosphorylating agent for the synthesis of monoalkyl phosphates.

Caption: A generalized workflow for the synthesis of ethyl dihydrogen phosphate using polyphosphoric acid.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of ethyl dihydrogen phosphate.

Table 3: Spectroscopic Data for Ethyl Dihydrogen Phosphate

| Technique | Key Features |

| ³¹P NMR | A single resonance is typically observed in the phosphate monoester region. Quantitative ³¹P NMR can be used for purity assessment.[8][9] |

| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group. |

| ¹³C NMR | Two distinct signals for the methyl and methylene carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for P=O, P-O-C, and O-H stretching vibrations.[10] |

Biological Activity: A Phosphoantigen

Ethyl dihydrogen phosphate is recognized as a phosphoantigen, a class of small phosphorylated molecules that can activate a specific subset of human T cells known as Vγ9Vδ2 T cells.[11] This activation is crucial for the immune response against certain pathogens and tumor cells.

The Vγ9Vδ2 T Cell Activation Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of antigen-presenting cells or tumor cells.

-

Internalization and Binding: Phosphoantigens like ethyl dihydrogen phosphate are thought to enter the target cell. Inside the cell, the phosphoantigen binds to the intracellular B30.2 domain of the BTN3A1 molecule.

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 protein.

-

TCR Recognition: The altered conformation of the extracellular domain of BTN3A1 is then recognized by the T cell receptor (TCR) of a Vγ9Vδ2 T cell.

-

T Cell Activation: This recognition triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation, proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against the target cell.

Caption: Signaling pathway of Vγ9Vδ2 T cell activation by a phosphoantigen like ethyl dihydrogen phosphate.

Experimental Protocol: Vγ9Vδ2 T Cell Activation Assay

This protocol outlines a method to assess the ability of ethyl dihydrogen phosphate to activate Vγ9Vδ2 T cells.[12][13]

-

Cell Culture:

-

Culture a Vγ9Vδ2 T cell line and a suitable target cell line (e.g., a human leukemia cell line like K562) in appropriate culture media.

-

Expand the Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) from healthy donors by stimulation with a known phosphoantigen and interleukin-2 (B1167480) (IL-2).[14]

-

-

Target Cell Loading:

-

Incubate the target cells with varying concentrations of ethyl dihydrogen phosphate for a defined period (e.g., 4-18 hours).

-

Include positive (a potent phosphoantigen like HMBPP) and negative (vehicle control) controls.

-

-

Co-culture:

-

Wash the loaded target cells to remove excess ethyl dihydrogen phosphate.

-

Co-culture the loaded target cells with the expanded Vγ9Vδ2 T cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Assessment of Activation:

-

Cytokine Production: After 24 hours of co-culture, collect the supernatant and measure the concentration of IFN-γ or TNF-α using an ELISA kit.

-

Degranulation Marker Expression: Assess the expression of CD107a on the surface of Vγ9Vδ2 T cells by flow cytometry as a marker of cytotoxic degranulation.[15]

-

Cytotoxicity: The cytotoxic potential can be evaluated using a standard chromium-51 (B80572) release assay or a flow cytometry-based cytotoxicity assay.[16][17]

-

Applications in Drug Development

The unique biological activity of ethyl dihydrogen phosphate and other phosphoantigens opens up several avenues for drug development.

-

Cancer Immunotherapy: As activators of Vγ9Vδ2 T cells, phosphoantigens can be used to stimulate an anti-tumor immune response. Strategies include the direct administration of phosphoantigens or their use in combination with other immunotherapies.

-

Inhibitor Design: Ethyl dihydrogen phosphate has been used in structure-based drug design studies for aldolase (B8822740) inhibitors, enzymes involved in various metabolic pathways.[18]

-

Adjuvants: Phosphoantigens could potentially be used as vaccine adjuvants to enhance the immune response to specific antigens.

Safety and Toxicology

Ethyl dihydrogen phosphate is an organophosphate ester. While specific toxicological data for ethyl dihydrogen phosphate is limited, organophosphate esters as a class can have varying degrees of toxicity.[3][18][19][20][21]

Table 4: Toxicological Profile of Ethyl Dihydrogen Phosphate

| Aspect | Information | Reference |

| Acute Toxicity | Data not extensively available. May cause irritation upon inhalation. | [19] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [19] |

| Reproductive Toxicity | No data available. | [19] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse thoroughly with water.[19]

Conclusion

Ethyl dihydrogen phosphate is a molecule with well-defined chemical and physical properties. Its significance extends beyond its chemical nature into the realm of immunology, where it acts as a phosphoantigen capable of activating Vγ9Vδ2 T cells. This biological activity presents exciting opportunities for the development of novel immunotherapies for cancer and infectious diseases. This guide has provided a detailed overview of the structure, properties, synthesis, and biological functions of ethyl dihydrogen phosphate, along with practical experimental protocols, to aid researchers in their exploration of this fascinating molecule. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Risks From Organophosphate Esters - Cottonsafenaturalmattress | Blog [cottonsafenaturalmattress.co.uk]

- 4. Ethyl dihydrogen phosphate CAS#: 1623-14-9 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 7. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 9. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. researchgate.net [researchgate.net]

- 12. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

- 16. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity Assay Protocol [protocols.io]

- 18. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. capotchem.com [capotchem.com]

- 20. Page loading... [wap.guidechem.com]

- 21. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of monoethyl phosphate

An In-depth Technical Guide on the Physicochemical Properties of Monoethyl Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl phosphate (MEP), also known as ethyl dihydrogen phosphate, is an organophosphate compound that serves as a fundamental structural motif in various biologically relevant molecules and as an intermediate in organic synthesis.[1][2] As a monoalkyl ester of phosphoric acid, its physicochemical properties, such as acidity, solubility, and stability, are of significant interest in fields ranging from medicinal chemistry, where phosphate groups are used to improve the water solubility of prodrugs, to biochemistry and materials science.[1] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows to guide characterization efforts.

Chemical Identity and Structure

Monoethyl phosphate is characterized by a central phosphorus atom bonded to four oxygen atoms, with one oxygen forming an ester linkage with an ethyl group.[2]

-

IUPAC Name: Ethyl dihydrogen phosphate[3]

Physicochemical Properties

The key physicochemical data for monoethyl phosphate are summarized in the tables below. These properties are crucial for understanding its behavior in both chemical and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 126.05 g/mol | [3][4][5] |

| Physical Form | Liquid / Yellow Oil | [3][4] |

| Density | 1.3745 g/cm³ (at 20 °C) | [1][7] |

| Melting Point | -56.4 °C to 42 °C | [1][3][7][8] |

| Boiling Point | ~215 - 252.4 °C | [1][8] |

| Refractive Index | 1.427 | [1] |

Note: The wide range in reported melting points may be due to differences in purity or the presence of hydrates.

Solubility and Acidity

| Property | Value | Reference(s) |

| Water Solubility | Miscible | [1] |

| logP | 0.80 | [3] |

| pKa₁ | 1.6 ± 0.01 | [6] |

| pKa₂ (Predicted) | Not explicitly found, but expected for the second hydroxyl. |

Key Property Analysis

Acidity and Dissociation

Monoethyl phosphate is a dibasic acid due to its two ionizable hydroxyl groups attached to the phosphorus atom. The first dissociation constant (pKa₁) is approximately 1.6, indicating it is a relatively strong acid.[6] This is a characteristic feature of phosphate monoesters. At physiological pH (~7.4), monoethyl phosphate will exist predominantly as the dianionic species (ethyl phosphate²⁻). The acid-base equilibrium is critical for its solubility, interaction with biological membranes, and potential to chelate metal ions.

The dissociation equilibria can be visualized as follows:

Caption: Acid dissociation equilibria of monoethyl phosphate.

Hydrolytic Stability

The stability of the phosphate ester bond to hydrolysis is a critical parameter, particularly for applications in biological systems or aqueous formulations. Generally, phosphomonoesters are the most stable class of phosphate esters compared to their di- and tri-ester counterparts.[9] This enhanced stability is attributed to the negative charge on the phosphate group, which repels nucleophilic attackers like water or hydroxide (B78521) ions.[9]

Hydrolysis of monoethyl phosphate results in the cleavage of the ester bond to yield ethanol (B145695) and inorganic phosphoric acid. The rate of this reaction is highly dependent on pH and temperature.[10] While specific kinetic data for monoethyl phosphate was not found in the initial search, the general mechanism involves nucleophilic attack on the phosphorus atom.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of physicochemical properties. Below are methodologies for determining key parameters of monoethyl phosphate.

General Characterization Workflow

A logical workflow ensures comprehensive characterization of a chemical substance.

References

- 1. echemi.com [echemi.com]

- 2. CAS 1623-14-9: Monoethyl phosphate | CymitQuimica [cymitquimica.com]

- 3. Monoethyl phosphate | C2H7O4P | CID 74190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monoethyl Phosphate | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. monoethyl phosphate - Wikidata [wikidata.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

ethyl dihydrogen phosphate CAS number and identifiers

An In-depth Technical Guide to Ethyl Dihydrogen Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl dihydrogen phosphate, a monoalkyl phosphate ester. The document details its chemical identifiers, physicochemical properties, and outlines generalized experimental protocols for its synthesis and purification. Additionally, it explores its potential biological significance and applications in research and development.

Chemical Identifiers and Nomenclature

Ethyl dihydrogen phosphate is known by several names and is cataloged in numerous chemical databases. Its primary identifiers are summarized below for easy reference.

| Identifier Type | Value | Citation |

| CAS Number | 1623-14-9 | [1][2][3][4][5][6] |

| IUPAC Name | ethyl dihydrogen phosphate | [3] |

| Molecular Formula | C2H7O4P | [1][2][3][4][5][6] |

| PubChem CID | 74190 | |

| InChI | InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | [2][3][4] |

| InChIKey | ZJXZSIYSNXKHEA-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCOP(=O)(O)O | [4] |

| EINECS | 216-603-9 | [1][6] |

| ChEBI ID | CHEBI:42383 | |

| DrugBank ID | DB03822 |

Synonyms: Monoethyl phosphate, Monoethyl acid phosphate, O-Ethyl dihydrogen phosphate, Phosphoric acid monoethyl ester.[1][2]

Physicochemical Properties

The physical and chemical properties of ethyl dihydrogen phosphate are critical for its handling, storage, and application in experimental settings.

| Property | Value | Citation |

| Molecular Weight | 126.05 g/mol | [3][5] |

| Appearance | White to beige low-melting solid | [2][4] |

| Melting Point | 42 °C | [6] |

| Boiling Point | 252.4 ± 23.0 °C (Predicted) | [6] |

| Density | ~1.43 g/cm³ | [6] |

| Solubility | Soluble in DMSO; Miscible with water. | [1][5] |

| pKa | 1.91 ± 0.10 (Predicted) | [1][6] |

| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | [3] |

Synthesis and Purification

Generalized Synthesis Protocol: Phosphorylation of Ethanol (B145695)

The synthesis of alkyl dihydrogen phosphates can be challenging due to the potential for side reactions, leading to the formation of di- and tri-substituted phosphate esters and pyrophosphates.[1] A common approach involves the reaction of an alcohol with a phosphorylating agent.

Objective: To synthesize ethyl dihydrogen phosphate by reacting ethanol with a suitable phosphorylating agent, such as phosphorus pentoxide or a chlorophosphate derivative.

Materials:

-

Ethanol (anhydrous)

-

Phosphorylating agent (e.g., Phosphorus pentoxide, P₂O₅)

-

Anhydrous solvent (e.g., pyridine)

-

Deionized water

-

Reagents for workup and purification (e.g., base for neutralization, solvents for extraction/crystallization)

Methodology:

-

Reaction Setup: In a fume hood, a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous solvent.

-

Phosphorylation: The phosphorylating agent is slowly added to the cooled solvent. Subsequently, anhydrous ethanol is added dropwise to the mixture while maintaining a low temperature to control the reaction's exothermicity.

-

Reaction Monitoring: The reaction is allowed to proceed for a set duration, with progress monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting material and the formation of the desired product.

-

Quenching and Workup: Once the reaction is deemed complete, it is carefully quenched by the slow addition of cold water to hydrolyze any remaining phosphorylating agent and intermediates.

-

Isolation: The crude product mixture is then subjected to a workup procedure, which may involve neutralization, extraction with organic solvents, and evaporation of the solvent to yield the crude ethyl dihydrogen phosphate.

Generalized Purification Protocol

Purification is crucial to remove unreacted starting materials and byproducts.[4] A combination of techniques is typically employed.

Objective: To purify crude ethyl dihydrogen phosphate from reaction byproducts.

Methodology:

-

Neutralization: The crude product is dissolved in water and neutralized with a suitable base to form a salt, which can help in separating it from non-acidic impurities.

-

Precipitation/Crystallization: The product can be purified by precipitation or recrystallization. One method involves forming a metal salt (e.g., with a copper salt) to precipitate the phosphate ester, which is then filtered and washed.[7]

-

Acidification: The purified salt is then re-acidified with a dilute mineral acid to regenerate the pure ethyl dihydrogen phosphate.[7]

-

Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

-

Drying and Characterization: The final product is dried under reduced pressure and its purity is confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Below is a diagram illustrating a generalized workflow for the synthesis and purification of ethyl dihydrogen phosphate.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor [mdpi.com]

- 3. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl dihydrogen phosphate | 1623-14-9 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. CN102936007B - Preparation method of phosphate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

Synthesis of Ethyl Dihydrogen Phosphate from Ethanol and Phosphoric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl dihydrogen phosphate (B84403) from ethanol (B145695) and phosphoric acid. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the key processes to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

Ethyl dihydrogen phosphate, a monoalkyl phosphate ester, is a molecule of significant interest in various chemical and biological applications. Its structure, featuring a phosphate group esterified with an ethyl moiety, imparts properties that make it a useful intermediate in organic synthesis and a subject of study in biochemical processes. This guide focuses on a laboratory-scale synthesis methodology utilizing readily available starting materials: ethanol and phosphoric acid. The presented protocol is based on the activation of phosphoric acid with acetic anhydride (B1165640), a method known for its relative simplicity and effectiveness in the selective monophosphorylation of alcohols.

Synthetic Pathway and Mechanism

The synthesis of ethyl dihydrogen phosphate from ethanol and phosphoric acid can be effectively achieved through the in-situ generation of a more reactive phosphorylating agent. In the detailed protocol below, acetic anhydride is employed to activate phosphoric acid. The reaction proceeds through the formation of a mixed anhydride, acetyl phosphate, which is a potent phosphorylating agent. Ethanol then acts as a nucleophile, attacking the phosphorus center of the acetyl phosphate intermediate, leading to the formation of ethyl dihydrogen phosphate and acetic acid as a byproduct. Subsequent hydrolysis ensures the complete conversion of any remaining activated species to phosphoric acid.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of ethyl dihydrogen phosphate.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of ethyl dihydrogen phosphate, adapted from established methods for the synthesis of monoalkyl phosphates.

Synthesis of Ethyl Dihydrogen Phosphate

This procedure is based on the acetic anhydride-mediated activation of phosphoric acid.

Materials:

-

Crystalline Phosphoric Acid (H₃PO₄)

-

Ethanol (CH₃CH₂OH), absolute

-

Pyridine (B92270) (C₅H₅N)

-

Triethylamine (B128534) (Et₃N)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Acetone

Procedure:

-

To a stirred mixture of crystalline phosphoric acid (1.0 g, 10.2 mmol) and pyridine (4.15 mL, 51 mmol) in a round-bottom flask, add absolute ethanol (5.95 mL, 102 mmol) followed by triethylamine (2.8 mL, 20.4 mmol) via a dropping funnel.

-

Stir the mixture until the phosphoric acid is completely dissolved.

-

Cool the reaction mixture in an ice bath and add acetic anhydride (1.93 mL, 20.4 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

-

Add deionized water (5 mL) to the reaction mixture and stir for an additional 1 hour at room temperature to hydrolyze any excess acetic anhydride and reactive intermediates.

-

Dilute the solution with deionized water (12 mL).

-

Wash the aqueous phase three times with diethyl ether (25 mL each) in a separatory funnel to remove pyridine and other organic-soluble impurities.

-

Concentrate the aqueous phase under reduced pressure to obtain a viscous oil.

Purification by Crystallization of the Cyclohexylammonium Salt

Procedure:

-

Dissolve the oily residue from the synthesis in a minimal amount of acetone-water (9:1 v/v) solution.

-

To this solution, add cyclohexylamine (2.1 mL, 18.4 mmol) dropwise with stirring.

-

Cool the mixture to 4 °C and allow it to crystallize for 12 hours.

-

Collect the resulting white solid by filtration.

-

Recrystallize the solid from hot ethanol. The insoluble residue is filtered off, and the filtrate is cooled to 4 °C for 12 hours.

-

Collect the purified white solid of the cyclohexylammonium salt of ethyl dihydrogen phosphate by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

Reactant and Reagent Quantities

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Quantity (mL) | Moles (mmol) | Molar Ratio |

| Crystalline Phosphoric Acid | 98.00 | 1.0 | - | 10.2 | 1 |

| Ethanol | 46.07 | 4.7 | 5.95 | 102 | 10 |

| Pyridine | 79.10 | 4.07 | 4.15 | 51 | 5 |

| Triethylamine | 101.19 | 2.06 | 2.8 | 20.4 | 2 |

| Acetic Anhydride | 102.09 | 2.08 | 1.93 | 20.4 | 2 |

Product Characterization Data

| Property | Value |

| Chemical Formula | C₂H₇O₄P |

| Molecular Weight | 126.05 g/mol |

| Appearance | White to off-white solid (as cyclohexylammonium salt) |

| ¹H NMR (D₂O) | δ 1.25 (t, 3H, J=7.1 Hz, -CH₃), 3.85 (dq, 2H, J=7.1, 7.1 Hz, -OCH₂-) |

| ³¹P NMR (D₂O) | δ 1.8 ppm |

| IR (KBr, cm⁻¹) | ~2900 (C-H), ~1250 (P=O), ~1050 (P-O-C) |

| Purity | While a specific purity is not reported, the described crystallization method is designed to yield a high-purity product.[1] |

| Yield | A specific yield for the synthesis of ethyl dihydrogen phosphate using this exact protocol is not provided in the primary literature. However, a similar procedure for 2,2,2-trichloroethyl dihydrogen phosphate reported a yield of 56%.[1] |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of ethyl dihydrogen phosphate.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of crude ethyl dihydrogen phosphate.

Experimental Workflow: Purification

Caption: Workflow for the purification of ethyl dihydrogen phosphate.

Logical Relationship: Factors Affecting Yield and Purity

Caption: Factors influencing the yield and purity of the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of ethyl dihydrogen phosphate. The presented protocol, utilizing the acetic anhydride activation method, offers a reliable route for obtaining this valuable compound on a laboratory scale. The inclusion of detailed experimental procedures, tabulated data, and workflow diagrams is intended to equip researchers with the necessary information to successfully implement this synthesis in their own laboratories. While a specific yield for ethanol was not found in the reviewed literature, the provided methodology for a similar alcohol suggests that moderate to good yields can be expected. Further optimization of reaction conditions and purification techniques may lead to improved outcomes.

References

The Role of Ethyl Dihydrogen Phosphate as a Phosphoantigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vγ9Vδ2 T cells represent a unique subset of human T lymphocytes with potent anti-tumor and anti-microbial activity. Their activation is triggered by the recognition of small, phosphorylated molecules known as phosphoantigens. This technical guide provides a comprehensive overview of the role of ethyl dihydrogen phosphate (B84403) and related small-chain alkyl phosphates as phosphoantigens. We delve into the molecular mechanisms of Vγ9Vδ2 T cell activation, present quantitative data on the potency of various phosphoantigens, and provide detailed experimental protocols for assessing their activity. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of immunotherapy research.

Introduction to Phosphoantigens and Vγ9Vδ2 T Cell Activation

Human Vγ9Vδ2 T cells are a component of the innate immune system that can recognize and respond to malignant or infected cells.[1][2][3] Unlike conventional αβ T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphoantigens.[1][4] These include endogenous molecules like isopentenyl pyrophosphate (IPP), which can accumulate in tumor cells due to dysregulated metabolic pathways, and exogenous molecules such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a highly potent microbial metabolite.[3][5]

The recognition of phosphoantigens by Vγ9Vδ2 T cells is not direct but is mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of target cells.[2][6] Intracellular binding of a phosphoantigen to the B30.2 domain of BTN3A1 induces a conformational change in its extracellular domain.[6][7] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against the target cell.[1][4]

Ethyl dihydrogen phosphate and other short-chain alkyl phosphates represent synthetic phosphoantigens that can mimic the activity of natural ligands, offering potential therapeutic applications.[1][8] Understanding their structure-activity relationship and the precise mechanisms of Vγ9Vδ2 T cell activation is crucial for the development of novel immunotherapies.

Quantitative Analysis of Phosphoantigen Potency

The potency of different phosphoantigens in activating Vγ9Vδ2 T cells can vary significantly. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces 50% of the maximal response. The following table summarizes the EC50 values for a range of natural and synthetic phosphoantigens.

| Phosphoantigen | EC50 (µM) for Vγ9Vδ2 T cell Activation | Reference |

| (E)-4-hydroxy-3-but-enyl pyrophosphate (HMBPP) | 0.0004 | [9] |

| Isopentenyl pyrophosphate (IPP) | 30 | [8] |

| Dimethylallyl pyrophosphate (DMAPP) | 7.1 | [8] |

| Monoethyl phosphate | Induces proliferation (EC50 not specified) | [8] |

| Mevalonate diphosphate (B83284) (MPP) | 300 | [8] |

| Zoledronate (induces IPP accumulation) | Potency varies with exposure time | [10] |

| Aryl-POM prodrugs 9-11 | 0.0084 - 0.018 | [10] |

| Aryl-amidate prodrugs 12-14 | 0.020 - 0.056 | [10] |

Signaling Pathways in Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process involving a cascade of molecular interactions and signaling events. The following diagrams illustrate the key pathways.

Caption: Phosphoantigen recognition by the intracellular domain of BTN3A1 on a target cell.

References

- 1. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vγ9Vδ2 T Cells Concurrently Kill Cancer Cells and Cross-Present Tumor Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 10. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

ethyl dihydrogen phosphate in the context of prebiotic phosphorylation

An In-depth Technical Guide on the Role of Phosphate (B84403) Esters, including Ethyl Dihydrogen Phosphate, in the Context of Prebiotic Phosphorylation

Abstract

Phosphorylation is a fundamental process for life, underpinning the structure of genetic material (RNA and DNA), cellular membranes (phospholipids), and energy metabolism (ATP). The abiotic formation of these essential organophosphate compounds on the primordial Earth is a cornerstone of origin-of-life research. This technical guide provides a comprehensive overview of prebiotic phosphorylation, examining the key challenges, proposed solutions, and primary phosphorylating agents investigated to date. While this guide addresses the role of simple phosphate esters such as ethyl dihydrogen phosphate, it focuses primarily on agents with more substantial experimental support in the literature, including condensed phosphates, diamidophosphate (B1260613) (DAP), and reduced phosphorus compounds. We present quantitative data from key studies, detail common experimental protocols, and provide visualizations of crucial reaction pathways and workflows to offer a thorough resource for professionals in the field.

Introduction: The Centrality of Phosphorus in the Origin of Life

Phosphorus is an indispensable element for all known life.[1][2] Its biochemical ubiquity in the form of phosphate esters and anhydrides suggests a critical role from the very earliest stages of chemical evolution.[3] Phosphorylated molecules provide the backbone of RNA and DNA, form the structural basis of cell membranes, and act as the primary currency for metabolic energy.[1][4][5] Consequently, understanding how simple organic molecules were phosphorylated in a prebiotic environment—a world devoid of enzymes—is a paramount objective in origin-of-life chemistry.[6][7]

This process, known as prebiotic phosphorylation, is thermodynamically challenging in aqueous environments, requiring an energy input of approximately 15 kJ/mol.[6][7] This challenge is compounded by the "phosphate problem": the primary terrestrial source of phosphorus, the mineral apatite, is notoriously insoluble and unreactive in water, limiting the availability of phosphate for chemical reactions.[2][8][9]

Research has explored various plausible solutions to these challenges, from the use of highly reactive phosphorylating agents delivered by meteorites to reactions in non-aqueous or low-water-activity environments. While simple alkyl phosphates like ethyl dihydrogen phosphate represent a basic class of organophosphates, they are not prominent subjects in existing prebiotic literature. One study noted that the formation of ethyl phosphate was disfavored due to the high volatility of its precursor, ethanol.[10] Therefore, this guide places ethyl dihydrogen phosphate within the broader, more extensively researched context of prebiotic phosphorylating systems.

Key Prebiotic Phosphorylating Agents and Mechanisms

To overcome the thermodynamic and kinetic barriers to phosphorylation in water, researchers have identified several classes of more reactive phosphorus compounds that were plausibly present on the early Earth.

Condensed Phosphates

Inorganic polyphosphates, such as pyrophosphate and trimetaphosphate (P₃m), are chains or rings of phosphate units linked by energy-rich phosphoanhydride bonds.[8] Volcanic activity is a plausible geological source of these compounds.[8] These agents can phosphorylate nucleosides and other biomolecules, often facilitated by heat or co-reagents like urea (B33335) in dry or "paste-like" states.[1][2] Trimetaphosphate, in particular, has been shown to phosphorylate amino acids and all four nucleosides in alkaline aqueous solutions at elevated temperatures.[1]

Diamidophosphate (DAP)

A more recently investigated and highly promising agent is diamidophosphate (DAP). DAP is a plausible prebiotic molecule that can be formed from trimetaphosphate.[11] Crucially, DAP has been demonstrated to efficiently phosphorylate a wide array of prebiotic building blocks—including nucleosides, deoxynucleosides, amino acids, and lipid precursors—directly in aqueous solution without a condensing agent.[1][11][12] This versatility and compatibility with water make DAP a strong candidate for a universal phosphorylating agent, capable of enabling the simultaneous formation of oligonucleotides, peptides, and liposomes in a "one-pot" scenario.[11]

Reduced Phosphorus Compounds

An alternative approach to solving the "phosphate problem" involves phosphorus compounds in a reduced oxidation state, such as phosphite. These compounds are significantly more soluble than phosphate minerals.[2][8] A key prebiotic source of reduced phosphorus is the meteoritic mineral schreibersite ((Fe,Ni)₃P).[8][10] Experiments have shown that schreibersite can react with nucleosides upon mild heating to generate phosphorylated products, demonstrating a viable pathway for extraterrestrial phosphorus delivery and incorporation.[1]

Phosphorylation in Non-Aqueous Solvents

Given that condensation reactions like phosphorylation are disfavored in water, many studies have explored non-aqueous or low-water environments.[9][13] Formamide (B127407) (HCONH₂), a plausible prebiotic solvent formed from HCN, has been shown to facilitate nucleoside phosphorylation with yields exceeding 50% under mild heating.[14] Deep eutectic solvents, such as a mixture of urea and choline (B1196258) chloride, also provide an effective medium for phosphorylation, promoting dehydration reactions that yield phosphate esters.[15]

Quantitative Data on Prebiotic Phosphorylation

The following tables summarize key quantitative results from various experimental studies on prebiotic phosphorylation.

| Phosphorylating Agent | Substrate | Key Conditions | Products | Yield (%) | Reference |

| Diamidophosphate (DAP) | Pyrimidine (B1678525) Deoxynucleosides | Aqueous, with 2-aminoimidazole | 5'-O-amidophosphates | ~60% | [12] |

| Diamidophosphate (DAP) | Purine Deoxynucleosides | Aqueous, with pyrimidine nucleosides | Deoxynucleotides | ~20% | [12] |

| Diamidophosphate (DAP) | Deoxynucleosides | Aqueous, with 2-aminoimidazole | Oligonucleotides (DNA) | 18-31% | [12] |

| Dihydrogen Phosphate Salts | Adenosine | Formamide solvent, 70°C, 15 days | Nucleotides & derivatives | >50% | [14] |

| Trimetaphosphate (P₃m) | Glycolate | Aqueous, hydrotalcite catalyst, neutral pH | Phosphoglycolic acid | up to 34% | [8] |

| Ammonium Phosphite | Uridine | 60°C, with urea | Uridine-5'-phosphite | up to 44% | [2][8] |

| Cyanogen | Glucose-1-phosphate | Aqueous, room temperature | Glucose 1,6-diphosphate | 1-3% | [8][16] |

Experimental Protocols and Methodologies

Detailed experimental procedures are critical for reproducing and building upon prior research. Below are generalized protocols representative of common approaches in prebiotic phosphorylation studies.

Protocol: Phosphorylation with DAP in Aqueous Solution

This protocol is adapted from studies on the phosphorylation of nucleosides and amino acids.[11][12]

-

Reagent Preparation : Prepare an aqueous stock solution of the substrate (e.g., deoxynucleoside, amino acid) at a concentration of 10-50 mM. Prepare a separate stock solution of diamidophosphate (DAP) and, if required, a catalyst such as 2-aminoimidazole or imidazole, typically at concentrations of 100-500 mM. Adjust the pH of the solutions to a neutral or slightly alkaline range (pH 7-9).

-

Reaction Initiation : Mix the substrate and DAP solutions in a reaction vessel (e.g., a microcentrifuge tube). Molar ratios of DAP to substrate are typically high (e.g., 10:1).

-

Incubation : Incubate the reaction mixture at a controlled temperature, ranging from room temperature (23°C) to 60°C, for a period of 1 to 7 days. The reaction can be performed in a liquid state or allowed to slowly evaporate to form a paste or dry film, simulating evaporative environments.

-

Quenching and Analysis : Quench the reaction by adding a buffer or by freezing.

-

Product Identification : Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) to identify and quantify the phosphorylated species and any resulting oligomers.

Protocol: Dry-State Phosphorylation with Urea and Inorganic Phosphate

This protocol is a generalized method based on classic experiments simulating shoreline or geothermal conditions.[17]

-

Mixture Preparation : Combine the substrate (e.g., nucleoside), an inorganic phosphate source (e.g., sodium dihydrogen phosphate), and a condensing agent (e.g., urea) in a vessel. A typical molar ratio might be 1:10:20 (substrate:phosphate:urea).

-

Drying : Dissolve the mixture in a small amount of water and then evaporate the water completely under reduced pressure or gentle heat to form a dry film or paste.

-

Heating : Heat the dry mixture at a temperature ranging from 60°C to 100°C for a period of several hours to several days.

-

Rehydration and Extraction : After cooling, rehydrate the residue with water or a buffer solution.

-

Analysis : Analyze the dissolved products using paper chromatography, HPLC, or other relevant analytical techniques to separate and identify the various phosphorylated products, including monophosphates and cyclic phosphates.

Visualizing Prebiotic Phosphorylation: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex relationships and processes involved in prebiotic phosphorylation.

Caption: A generalized workflow for laboratory experiments investigating prebiotic phosphorylation.

Caption: Reaction pathway for nucleoside phosphorylation and oligomerization by DAP.

Caption: Conceptual diagram of solutions to the prebiotic phosphate problem.

Conclusion

The abiotic phosphorylation of simple organic molecules was a critical and formidable step in the origin of life. While the insolubility of phosphate minerals in water presents a significant challenge, plausible geochemical scenarios and reactive phosphorylating agents provide viable pathways. Agents like diamidophosphate (DAP) show remarkable promise due to their ability to phosphorylate diverse biomolecules in aqueous environments, potentially unifying the synthesis of protobiopolymers and membranes. Furthermore, reactions in non-aqueous solvents or under evaporative conditions remain highly plausible routes.

Based on the current body of scientific literature, simple alkyl esters like ethyl dihydrogen phosphate do not appear to be primary agents in prebiotic phosphorylation networks, likely due to the volatility of their precursors and the availability of more reactive phosphorus sources. Future research will continue to refine our understanding of these ancient chemical pathways, bringing us closer to a complete picture of life's chemical origins.

References

- 1. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorus in prebiotic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemist’s Perspective on the Role of Phosphorus at the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impacting the Origin of Life: the Case for Phosphorus | STScI [stsci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Prebiotic Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Prebiotic chemistry: a new modus operandi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prebiotic Phosphorylation and Concomitant Oligomerization of Deoxynucleosides to form DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prebiotic Syntheses of Organophosphorus Compounds from Reduced Source of Phosphorus in Non-Aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prebiotic phosphorylation of nucleosides in formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prebiotic Phosphate Ester Syntheses in a Deep Eutectic Solvent | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Nucleoside Phosphorylation: A Feasible Step in the Prebiotic Pathway to RNA | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Immunological Recognition of Monoalkyl Phosphate Epitopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on monoalkyl phosphate (B84403) (MAP) epitopes, focusing on their potential immunogenicity and the methodologies for their characterization. Monoalkyl phosphates are simple organophosphate esters that can be found on the surface of various pathogens and may be exposed as neoantigens in certain disease states. Understanding the immune response to these epitopes is crucial for the development of novel diagnostics, vaccines, and therapeutics. This document details the synthesis of MAP haptens, their conjugation to carrier proteins to elicit an immune response, and the subsequent characterization of the resulting antibodies. We provide in-depth experimental protocols for key immunological assays, summarize the principles of advanced biophysical techniques for quantifying antibody-antigen interactions, and discuss the potential role of MAPs in innate immune signaling. All quantitative data from cited literature is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to Monoalkyl Phosphate Epitopes

Monoalkyl phosphates are esters of phosphoric acid with a single alkyl group. While structurally simple, these moieties can act as haptens—small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The phosphate headgroup, with its negative charge and specific geometry, can be recognized by antibodies. Evidence from studies on related phosphate-containing molecules, such as phosphoinositides and bacterial lipopolysaccharides, suggests that the phosphate group can be a critical component of an immunogenic epitope[1]. The potential for cross-reactivity of anti-phospholipid antibodies with phosphate groups further underscores the immunogenic potential of MAPs.

Synthesis and Immunogen Preparation

To study the immunogenicity of monoalkyl phosphates, they must first be synthesized and then conjugated to a carrier protein to create an effective immunogen.

Synthesis of Monoalkyl Phosphates

Several methods exist for the synthesis of monoalkyl phosphates. A common approach involves the phosphorylation of an alcohol using a phosphorylating agent.

Experimental Protocol: Synthesis of a Monoalkyl Phosphate

This protocol is a general guideline and may require optimization based on the specific alkyl chain.

Materials:

-

Long-chain alcohol (e.g., 1-dodecanol)

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the long-chain alcohol in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a phosphorylating agent (e.g., 1.1 equivalents of POCl₃) to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water or a dilute HCl solution.

-

Separate the organic layer, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure monoalkyl phosphate.

-

Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Conjugation to Carrier Proteins

Monoalkyl phosphates, being haptens, require conjugation to a large, immunogenic carrier protein to elicit a robust antibody response. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their large size and numerous amine groups available for conjugation.

Experimental Protocol: Carbodiimide-Mediated Conjugation of Monoalkyl Phosphate to KLH

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the phosphate group of the MAP for reaction with the primary amines on KLH.

Materials:

-

Monoalkyl phosphate (hapten)

-

Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)

-

Dialysis tubing (10 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Dissolve the monoalkyl phosphate in the conjugation buffer.

-

Add EDC (and NHS, if used) to the hapten solution and incubate for 15-30 minutes at room temperature to activate the phosphate group.

-

Dissolve KLH in the conjugation buffer.

-

Add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is a 50- to 100-fold molar excess of hapten.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the conjugate by extensive dialysis against PBS at 4°C to remove unreacted hapten and crosslinker.

-

Determine the protein concentration of the conjugate using a protein assay (e.g., BCA or Bradford).

-

Confirm conjugation by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the carrier protein) or MALDI-TOF mass spectrometry.

References

The Dawn of a Double-Edged Sword: A Technical History of Organophosphate Esters

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate esters (OPEs), a class of organic compounds derived from phosphoric acid, represent a significant and complex chapter in the history of chemistry and pharmacology. Their journey from academic curiosities in the 19th century to potent chemical warfare agents and life-saving insecticides in the 20th century is a compelling narrative of scientific discovery, accidental revelation, and the dual nature of chemical innovation. This technical guide provides a comprehensive overview of the discovery and history of OPEs, with a focus on the seminal compounds, their synthesis, mechanism of action, and toxicological properties. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the origins and foundational science of this impactful class of molecules.

Early Syntheses: The 19th Century Precursors

The story of organophosphate esters begins in the early 19th century with the exploration of "phosphoric ether." While the exact identity of the initially synthesized compounds is subject to historical debate, these early experiments laid the groundwork for the field.

Jean Louis Lassaigne and the "Phosphoric Ether" (1820)

In 1820, the French chemist Jean Louis Lassaigne reported the reaction of alcohol with phosphoric acid, leading to the formation of what he termed "phosphoric ether."[1] While the detailed characterization of this substance was limited by the analytical techniques of the era, it is considered one of the first syntheses of an organophosphate ester.

Experimental Protocol: Synthesis of "Phosphoric Ether" (Lassaigne, 1820)

Objective: To synthesize "phosphoric ether" through the reaction of alcohol and phosphoric acid.

Materials:

-

Alcohol (Ethanol)

-

Concentrated Phosphoric Acid

Procedure:

-

A mixture of alcohol and concentrated phosphoric acid was heated.

-

The resulting "ether" was collected through distillation.

-

Note: The original publication lacks specific quantities, reaction times, and detailed purification methods, reflecting the common practices of early 19th-century chemistry.

Philippe de Clermont and the First Cholinesterase Inhibitor (1854)

A pivotal moment in the history of organophosphates occurred in 1854 when French chemist Philippe de Clermont, working in the laboratory of Adolphe Wurtz, synthesized tetraethyl pyrophosphate (TEPP).[2] Unbeknownst to him, he had created the first synthetic cholinesterase inhibitor. The synthesis was reportedly first achieved by Wladimir Moshnin, a fellow student in Wurtz's lab, with de Clermont repeating and reporting the work.[2][3][4][5]

Experimental Protocol: Synthesis of Tetraethyl Pyrophosphate (de Clermont/Moshnin, 1854)

Objective: To synthesize tetraethyl pyrophosphate.

Materials:

-

Silver Pyrophosphate (Ag₄P₂O₇)

-

Ethyl Iodide (C₂H₅I)

Reaction: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI[3]

Procedure:

-

Silver pyrophosphate was reacted with ethyl iodide.

-

The reaction yielded tetraethyl pyrophosphate and a precipitate of silver iodide.

-

Note: Detailed reaction conditions such as temperature, solvent, and purification methods were not extensively documented in the initial reports.

The 20th Century: Insecticides and Nerve Agents

The turn of the 20th century saw a surge in the systematic investigation of organophosphate esters, largely driven by the search for novel insecticides. This research, spearheaded by the German chemist Gerhard Schrader, led to discoveries with profound implications for both agriculture and warfare.

Gerhard Schrader: The "Father of Nerve Agents"

Working for IG Farben in the 1930s, Gerhard Schrader was tasked with developing new insecticides.[6][7] His systematic work on organophosphorus compounds led to the synthesis of thousands of new molecules, including highly effective pesticides and, unintentionally, the first nerve agents.

In 1936, Schrader synthesized Tabun (B1200054) (ethyl dimethylphosphoramidocyanidate), a potent insecticide that was also found to be extremely toxic to mammals.[6][7][8][9] This discovery was reported to the German military, and subsequent research in Schrader's laboratory, now under military secrecy, led to the synthesis of Sarin in 1938 and Soman in 1944.[4]

Experimental Protocol: Laboratory Synthesis of Tabun (Conceptual)

Objective: To synthesize Tabun (ethyl dimethylphosphoramidocyanidate).

Reactants:

-

Dimethylamidophosphoric dichloride

-

Sodium cyanide

General Procedure (based on industrial process):

-

Step 1: Formation of Dimethylamidophosphoric Dichloride: Gaseous dimethylamine (B145610) is reacted with excess phosphoryl chloride.

-

Step 2: Cyanation and Esterification: The resulting dimethylamidophosphoric dichloride is then reacted with sodium cyanide and ethanol to yield Tabun.[5][8]

Note: The precise, detailed laboratory-scale protocol from Schrader's original work remains classified or not widely available in public literature. The industrial process involved stringent safety measures due to the high toxicity of the reactants and products.

Parathion (B1678463): A Widely Used Insecticide

Schrader's research also yielded commercially successful insecticides. In 1944, he synthesized parathion, which became one of the first widely used organophosphate insecticides after World War II.[10]

Experimental Protocol: Synthesis of Parathion

Objective: To synthesize Parathion (O,O-Diethyl O-4-nitrophenyl phosphorothioate).

Reactants:

-

Phosphorus pentasulfide (P₂S₅)

-

Ethanol

-

Chlorine

-

Sodium 4-nitrophenolate (B89219)

General Procedure:

-

Formation of Diethyl Dithiophosphoric Acid: Phosphorus pentasulfide is reacted with ethanol.

-

Chlorination: The resulting diethyl dithiophosphoric acid is chlorinated to produce diethylthiophosphoryl chloride.

-

Condensation: The diethylthiophosphoryl chloride is then reacted with sodium 4-nitrophenolate to yield parathion.[11]

Data Presentation: Properties of Early Organophosphate Esters

The following tables summarize the available quantitative data for the key early organophosphate esters.

Table 1: Physicochemical Properties of Early Organophosphate Esters

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) | Water Solubility |

| Triethyl Phosphate | (C₂H₅)₃PO₄ | 182.15 | Colorless liquid | 215-216 | 1.072 @ 25°C | Miscible |

| Tetraethyl Pyrophosphate (TEPP) | C₈H₂₀O₇P₂ | 290.19 | Colorless to amber liquid | 280 @ 2.3 mmHg | 1.185 @ 20°C | Miscible, hydrolyzes |

| Tabun (GA) | C₅H₁₁N₂O₂P | 162.13 | Colorless to brown liquid | 247.5 | 1.0887 @ 25°C | 9.8 g/100 g @ 25°C |

| Sarin (GB) | C₄H₁₀FO₂P | 140.09 | Colorless liquid | 158 | 1.0887 @ 25°C | Miscible |

| Soman (GD) | C₇H₁₆FO₂P | 182.18 | Colorless liquid | 198 | 1.022 @ 25°C | Moderately soluble |

| Parathion | C₁₀H₁₄NO₅PS | 291.26 | Pale yellow to brown liquid | 375 | 1.26 | 24 mg/L @ 25°C |

| Methyl Parathion | C₈H₁₀NO₅PS | 263.21 | White crystalline solid | - | 1.358 @ 20°C | 55-60 mg/L @ 25°C |

Sources:[5][12][13][14][15][16][17][18][19][20]

Table 2: Acute Toxicity of Early Organophosphate Esters in Rats (Oral LD50)

| Compound | LD50 (mg/kg) | Toxicity Class |

| Tetraethyl Pyrophosphate (TEPP) | 1.1 | Extremely Toxic |

| Tabun (GA) | 0.6 | Extremely Toxic |

| Sarin (GB) | 0.3 | Extremely Toxic |

| Soman (GD) | 0.1 | Extremely Toxic |

| Parathion | 3-13 | Extremely Toxic |

| Methyl Parathion | 6-50 | Highly Toxic |

Sources:[11][12][13][16][21][22][23]

Table 3: Cholinesterase Inhibition Data for Selected Organophosphates

| Compound | Enzyme Source | IC50 | Inhibition Rate Constant (k_i) |

| Parathion | Human Erythrocyte AChE | 7.06 ng/mL | Not widely reported |

| Methyl Parathion | Human Erythrocyte AChE | 32.34 ng/mL | Not widely reported |

| Tabun | Rat Brain AChE | - | High |

| TEPP | - | Potent inhibitor | Not widely reported |

Sources:[1][14][24][25][26][27][28][29][30][31]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for the toxic organophosphate esters is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

Organophosphates act as irreversible inhibitors of AChE by phosphorylating a serine residue within the enzyme's active site. This covalent modification renders the enzyme non-functional, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors causes a cascade of physiological effects, including muscle spasms, glandular hypersecretion, and in high doses, respiratory paralysis and death.

References

- 1. mdpi.com [mdpi.com]

- 2. TETRAETHYL PYROPHOSPHATE (TEPP) | Occupational Safety and Health Administration [osha.gov]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dspace.ummto.dz [dspace.ummto.dz]

- 11. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 12. EXTOXNET PIP - METHYL PARATHION [extoxnet.orst.edu]

- 13. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdpr.ca.gov [cdpr.ca.gov]

- 17. chempoint.com [chempoint.com]

- 18. chembk.com [chembk.com]

- 19. CAS Common Chemistry [commonchemistry.cas.org]

- 20. Parathion | C10H14NO5PS | CID 991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. openknowledge.fao.org [openknowledge.fao.org]

- 22. HEALTH EFFECTS - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. LD 50 values of methyl parathion and endrin to tobacco budworms and bollworms collected in the Americas and hypothesis on the spread of resistance in these lepidopterans to these insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Kinetics of acetylcholinesterase inhibition by hemp seed protein-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Kinetics of cholinesterase inhibition by eptastigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structural evidence that human acetylcholinesterase inhibited by tabun ages through O-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of rate constants for the irreversible inhibition of acetylcholine esterase by continuously monitoring the substrate reaction in the presence of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Dihydrogen Phosphate: A Technical Guide for Bioactive Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, is emerging as a bioactive chemical of significant interest in biomedical research and drug development. Its role as a phosphoantigen positions it as a potential modulator of immune responses, particularly involving Vγ9Vδ2 T cells. Furthermore, its structural characteristics have led to its investigation as a component in the design of enzyme inhibitors, such as those targeting aldolase (B8822740). This technical guide provides a comprehensive overview of ethyl dihydrogen phosphate, including its chemical properties, detailed protocols for its synthesis and purification, and standardized methods for evaluating its biological activity. The guide also elucidates the known signaling pathways associated with phosphoantigens and presents this information through clear diagrams and structured data to facilitate further research and application.

Chemical and Physical Properties

Ethyl dihydrogen phosphate (CAS: 1623-14-9) is an organophosphate compound with the chemical formula C₂H₇O₄P.[1][2] It is an ester of phosphoric acid and ethanol (B145695).[3] The structure consists of a central phosphate group bonded to an ethyl group and two hydroxyl groups, making it a monoester.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇O₄P | [1] |

| Molecular Weight | 126.05 g/mol | [1] |

| CAS Number | 1623-14-9 | [1] |

| Appearance | Solid powder | [4] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 252.4 °C | |

| Density | 1.447 g/cm³ | |

| Solubility | Soluble in DMSO | [4] |

| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |

Synthesis and Purification